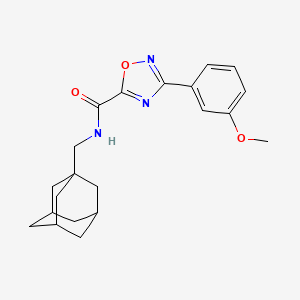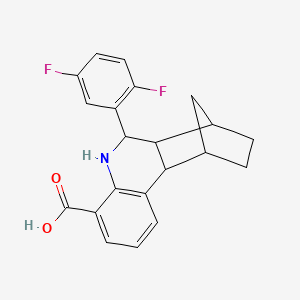
N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines an adamantyl group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Adamantyl Group: The adamantyl group is usually introduced via alkylation reactions, where adamantylmethyl halides react with nucleophiles.
Attachment of the Methoxyphenyl Group: This step often involves the use of methoxyphenyl derivatives in substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are often employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with specific enzymes and receptors is of particular interest.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide: Lacks the methoxy group, which can affect its reactivity and binding properties.
N-(1-adamantylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: The position of the methoxy group is different, which can influence its chemical behavior and biological activity.
Uniqueness
N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly impact its chemical and biological properties. This positioning allows for unique interactions with molecular targets, potentially leading to distinct pharmacological effects.
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H25N3O3/c1-26-17-4-2-3-16(8-17)18-23-20(27-24-18)19(25)22-12-21-9-13-5-14(10-21)7-15(6-13)11-21/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,22,25) |
InChI Key |
PSRMNEDGYWDYCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-di-oxaoctane](/img/structure/B11067674.png)
![1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067682.png)
![5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11067685.png)
![3-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11067696.png)
![4-{[2-(4-Methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]amino}-4-oxobutanoic acid](/img/structure/B11067699.png)
![4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide](/img/structure/B11067700.png)
![ethyl {4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}acetate](/img/structure/B11067705.png)
![{1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid](/img/structure/B11067718.png)
![3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067722.png)
![Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester](/img/structure/B11067725.png)
![N-tert-butyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11067735.png)
![8-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11067745.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11067752.png)
